1,3-dioxolane-2-carboxylic Acid
Description
Structural Significance within Organic Chemistry
The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532). chemicalbook.com This functional group is of great importance in organic synthesis, primarily as a protecting group for carbonyl compounds like aldehydes and ketones. wikipedia.orgcem.com By converting a carbonyl group into a dioxolane, its reactivity towards nucleophiles and bases is temporarily masked, allowing for chemical transformations on other parts of the molecule. wikipedia.org The protective dioxolane group can later be removed under acidic conditions to regenerate the original carbonyl group. wikipedia.orgwikipedia.org
The presence of the carboxylic acid group directly attached to the acetal carbon introduces a site for a variety of chemical modifications. This dual functionality allows 1,3-dioxolane-2-carboxylic acid and its derivatives to serve as versatile intermediates in the synthesis of more complex molecules. The carboxylic acid can undergo typical reactions such as esterification and amidation, providing a handle to link the dioxolane moiety to other molecular fragments. numberanalytics.com
Historical Context of Dioxolane Chemistry Research
The systematic study of 1,3-dioxolane compounds began to gain traction in the mid-20th century. Foundational research in the 1950s focused on the synthesis of high-purity 1,3-dioxolane through the condensation of ethylene (B1197577) glycol with formaldehyde (B43269). These early methods, often using catalysts like p-toluenesulfonic acid, established the fundamental chemistry for forming the dioxolane ring. chemicalbook.com
The development of substituted dioxolane derivatives, including those with carboxylic acid functionalization, followed in the 1960s and 1970s. This era saw a rise in patent literature describing methods for producing various dioxolanes, driven by their potential applications. Subsequent research has focused on refining synthetic routes and exploring the utility of these compounds in diverse fields, solidifying their role as important synthetic intermediates.
Overview of Key Research Areas Pertaining to this compound
The unique structural features of this compound and its derivatives have led to their investigation in several key areas of research:
Medicinal Chemistry: Derivatives of 1,3-dioxolane have been explored for their potential as modulators of multidrug resistance (MDR) in cancer cells. nih.gov Some have shown the ability to reverse MDR at low concentrations. nih.gov Additionally, derivatives of the related 1,3-dioxane-2-carboxylic acid have been synthesized and evaluated as agonists for peroxisome proliferator-activated receptor alpha (PPARα), which are targets for drugs treating metabolic disorders. nih.gov Certain derivatives of 2-methyl-1,3-dioxolane-4-carboxylic acid have been used in the preparation of matrix metalloproteinase (MMP) inhibitors. chemicalbook.com
Polymer Chemistry: The 1,3-dioxolane ring can be opened in a process called cationic ring-opening polymerization to form polyacetals. researchgate.net Copolymers of 1,3-dioxolane and L-lactide have been synthesized to create polyesters with enhanced sensitivity to acid, which could have applications in the field of degradable materials. rsc.org Carboxylic acid-containing polymers, in general, are valued for their ability to enhance properties like adhesion and reactivity in coatings and adhesives. numberanalytics.com
Green Chemistry: 1,3-Dioxolane derivatives are being investigated as bio-based and green solvents. rsc.orgrsc.org For instance, 5-methyl-1,3-dioxolan-4-one (B14709095), which is structurally related, has been proposed as a replacement for conventional polar aprotic solvents. rsc.orgrsc.org The use of such bio-based solvents is driven by the goal of reducing the environmental impact of chemical processes. rsc.org
Data Tables
Table 1: Physical and Chemical Properties of Selected Dioxolane Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 1,3-Dioxolane | 646-06-0 | C₃H₆O₂ | 74.08 | Colorless liquid, miscible with water, used as a solvent and comonomer. chemicalbook.comwikipedia.org |
| 2-Methyl-1,3-dioxolane-2-carboxylic acid | 5736-04-9 | C₅H₈O₄ | 132.11 | Solid. sigmaaldrich.comsigmaaldrich.com |
| 1,3-Dioxolan-2-one (Ethylene carbonate) | 96-49-1 | C₃H₄O₃ | 88.06 | Used as a polar solvent and in lithium-ion batteries. nist.gov |
| (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester | 52373-72-5 | C₇H₁₂O₄ | 160.17 | Used in the preparation of MMP inhibitors. chemicalbook.com |
Table 2: Key Reactions Involving the 1,3-Dioxolane Moiety
| Reaction Type | Description |
| Protection of Carbonyls | Aldehydes and ketones react with ethylene glycol in the presence of an acid catalyst to form 1,3-dioxolanes, protecting the carbonyl group from nucleophilic attack. wikipedia.orgorganic-chemistry.org |
| Deprotection | The 1,3-dioxolane protecting group is removed by acid-catalyzed hydrolysis to regenerate the original carbonyl compound. wikipedia.orgorganic-chemistry.org |
| Ring-Opening Polymerization | Cationic polymerization of 1,3-dioxolane leads to the formation of polyacetal polymers. researchgate.net |
| Synthesis of Derivatives | The carboxylic acid group of this compound can undergo esterification, amidation, and other reactions to create a variety of derivatives. numberanalytics.com |
Structure
3D Structure
Properties
IUPAC Name |
1,3-dioxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)4-7-1-2-8-4/h4H,1-2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUBLCILQTXVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5736-05-0 | |
| Record name | 1,3-dioxolane-2-carboxylic acid | |
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Synthetic Methodologies for 1,3 Dioxolane 2 Carboxylic Acid and Its Derivatives
Classical Acid-Catalyzed Condensation Reactions
The traditional and most straightforward method for synthesizing 1,3-dioxolanes involves the acid-catalyzed condensation of carbonyl compounds with diols. organic-chemistry.orgimist.ma This reversible reaction, often referred to as ketalization or acetalization, is a cornerstone of protective group chemistry in organic synthesis. nih.gov
Condensation of Carbonyl Compounds with Diols
The fundamental principle of this method is the reaction between a carbonyl compound (an aldehyde or a ketone) and a 1,2-diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. chemicalbook.comorganic-chemistry.org The reaction proceeds through a hemiacetal or hemiketal intermediate, which then undergoes intramolecular cyclization to form the stable five-membered 1,3-dioxolane (B20135) ring. researchgate.netnih.gov For the synthesis of 1,3-dioxolane-2-carboxylic acid derivatives, a glyoxylic acid derivative or a related α-keto acid would serve as the carbonyl component.
Role of Brønsted and Lewis Acid Catalysts
Both Brønsted and Lewis acids are effective in catalyzing the formation of 1,3-dioxolanes. organic-chemistry.org
Brønsted acids , such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl), are commonly employed. chemicalbook.comimist.manih.gov They function by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the diol. researchgate.net Heterogeneous Brønsted acid catalysts, like sulfonated silica (B1680970) (SiO₂-SO₃H), have also been developed to simplify catalyst removal and reduce the environmental impact. scielo.br
Lewis acids , including metal triflates (e.g., Sc(OTf)₃), zirconium tetrachloride (ZrCl₄), and various metal complexes, also promote the reaction. organic-chemistry.orgnih.govacs.org They coordinate to the carbonyl oxygen, activating the carbonyl group towards nucleophilic addition. The choice between a Brønsted and a Lewis acid can influence the reaction's chemoselectivity, particularly when acid-sensitive functional groups are present in the substrates. nih.gov Montmorillonite (B579905) K10, a type of clay, can act as both a Brønsted and Lewis acid catalyst and has been used for the synthesis of dioxolanes. researchgate.net
The table below summarizes the use of various acid catalysts in the synthesis of 1,3-dioxolanes.
| Catalyst Type | Examples | Role | Reference(s) |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) | Protonates the carbonyl oxygen to enhance electrophilicity. | chemicalbook.comimist.manih.gov |
| Lewis Acids | Scandium triflate (Sc(OTf)₃), Zirconium tetrachloride (ZrCl₄) | Coordinates to the carbonyl oxygen, activating the carbonyl group. | organic-chemistry.orgnih.govacs.org |
| Heterogeneous Catalysts | Montmorillonite K10, Sulfonated silica (SiO₂-SO₃H) | Provides acid sites for catalysis and allows for easier separation. | researchgate.netscielo.br |
Strategies for Water Removal in Ketalization
The condensation reaction to form 1,3-dioxolanes is an equilibrium process. To drive the reaction towards the product side and achieve high yields, the water formed as a byproduct must be removed. organic-chemistry.orgnih.gov Several techniques are commonly used for this purpose:
Dean-Stark Apparatus: This is a classic laboratory apparatus used in conjunction with a solvent that forms an azeotrope with water (e.g., toluene). organic-chemistry.org The azeotrope boils and the vapor condenses in the side arm of the apparatus. The water, being denser, separates and is collected, while the solvent returns to the reaction flask.
Molecular Sieves: These are porous materials that can selectively adsorb small molecules like water. organic-chemistry.org Adding molecular sieves directly to the reaction mixture is a convenient way to sequester water as it is formed. tue.nl
Orthoesters: Reagents like triethyl orthoformate can react with water in a non-reversible manner, effectively removing it from the reaction equilibrium. organic-chemistry.org
Advanced Synthetic Approaches
Beyond classical methods, more sophisticated strategies have been developed to achieve greater control over the stereochemistry of the newly formed 1,3-dioxolane ring.
Stereoselective Formation via Hypervalent Iodine(III) Oxidation of Alkenes
A notable advanced method involves the use of hypervalent iodine(III) reagents to achieve stereoselective formation of substituted 1,3-dioxolanes. mdpi.comresearchgate.net This approach offers a high degree of control over the spatial arrangement of substituents on the dioxolane ring.
This method proceeds through the oxidation of an alkene with a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene, in the presence of a carboxylic acid. mdpi.comresearchgate.net This leads to the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. mdpi.com The neighboring carboxylic acid group participates in the reaction, leading to the formation of this key cationic species. researchgate.net
The stereochemical outcome of the reaction is determined by two key steps: the oxidative formation of the 1,3-dioxolan-2-yl cation intermediate and its subsequent nucleophilic trapping. mdpi.com The stereospecific nature of the cation formation from the starting alkene, followed by stereoselective trapping by a nucleophile (such as a silyl (B83357) enol ether), allows for the assembly of three components—the alkene, the carboxylic acid, and the nucleophile—into a stereochemically defined dioxolane product. mdpi.comresearchgate.net
The reaction of cis- and trans-alkenes demonstrates the stereospecificity of this method. For instance, the reaction of cis-4-octene (B1353254) leads to a meso cation intermediate, while trans-4-octene (B86139) forms a chiral cation intermediate, resulting in different stereoisomeric products. researchgate.net
The table below outlines the key aspects of this advanced synthetic approach.
| Step | Description | Key Features | Reference(s) |
| Oxidation | An alkene is oxidized by a hypervalent iodine(III) reagent in the presence of a carboxylic acid. | Use of reagents like (diacetoxyiodo)benzene. | mdpi.comresearchgate.net |
| Intermediate Formation | A stereospecific 1,3-dioxolan-2-yl cation intermediate is generated. | Neighboring group participation by the carboxylic acid is crucial. | mdpi.comresearchgate.net |
| Nucleophilic Trapping | The cation is trapped by a nucleophile, such as a silyl enol ether. | This step is stereoselective, determining the final product's stereochemistry. | mdpi.comresearchgate.net |
Influence of Carboxylic Acid Structure on Reaction Outcome
The structure of the carboxylic acid reactant plays a pivotal role in the synthesis of 1,3-dioxolane derivatives, influencing reaction rates and the distribution of products. Research into the acidolysis of polyurethane foams using dicarboxylic acids (DCAs) has provided valuable insights into these structure-activity relationships.
In the acidolysis of polyurethane foams, the rate of reaction was not found to correlate with the acid pKa. nih.gov Instead, the proximity of the carboxyl groups within the DCA molecule was a key determinant of the reaction rate. DCAs with carboxyl groups that are closer together exhibited faster acidolysis rates. nih.gov This suggests a potential cooperative effect between the two acid groups. It is hypothesized that intramolecular hydrogen bonding between the hydroxyl groups of the DCA, leading to a ring-like conformation, may stabilize the transition state and facilitate the reaction. nih.gov This is supported by the observation that maleic acid, which is constrained to a ring-like conformation by its double bond, shows a high reaction rate. Conversely, monocarboxylic acids like hexanoic acid and benzoic acid demonstrated significantly slower reaction rates compared to the tested DCAs. nih.gov
The steric and electronic properties of substituents on the carboxylic acid also have a significant impact. In the synthesis of sterically hindered o-benzoquinone carboxylic acid, the starting material was 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde, highlighting the influence of bulky groups on the molecular structure and reactivity. researchgate.net
The following table summarizes the observed correlation between dicarboxylic acid structure and the rate of polyurethane foam acidolysis.
| Dicarboxylic Acid | Number of Carbons Between Carboxyl Groups | Relative Reaction Rate |
| Maleic Acid | 2 (cis) | Fast |
| Fumaric Acid | 2 (trans) | Slower than Maleic Acid |
| Succinic Acid | 2 | Moderate |
| Glutaric Acid | 3 | Slower than Succinic Acid |
| Adipic Acid | 4 | Slower than Glutaric Acid |
Direct Fluorination Protocols for Perfluorinated Derivatives of this compound
The introduction of fluorine into organic molecules can significantly alter their chemical, physical, and biological properties. chemrxiv.org Direct C-H fluorination has emerged as a powerful strategy for synthesizing fluorinated compounds, including derivatives of this compound. chemrxiv.orgbeilstein-journals.org
One notable development is the direct β-C(sp³)–H fluorination of free carboxylic acids. chemrxiv.org This method circumvents the need for pre-installed functional groups, offering a more direct route to fluorinated products. The rational design of the oxidizing agent has been identified as a critical factor in the success of this protocol. chemrxiv.org While challenges related to the high energy barriers of C-F bond formation in transition-metal-catalyzed reactions persist, this approach provides access to a diverse range of fluorinated carboxylic acids. chemrxiv.org
Photoredox catalysis offers another avenue for the direct conversion of aliphatic carboxylic acids to their corresponding alkyl fluorides. nih.gov This method utilizes visible light to promote the reaction, which proceeds via an oxidative quenching pathway. nih.gov The process involves the photon-induced oxidation of a carboxylate to form a carboxyl radical, which then undergoes rapid CO2 extrusion. The resulting alkyl radical abstracts a fluorine atom from a fluorinating reagent to yield the final product. nih.gov
Furthermore, direct fluorination techniques have been developed for the synthesis of 2,2-difluoro-1,3-dicarbonyl derivatives from 1,3-diketones and 1,3-ketoesters using fluorine gas. beilstein-journals.org In this process, quinuclidine (B89598) acts as a catalyst, reacting with fluorine to generate a fluoride (B91410) ion that promotes enolization and an electrophilic N-F fluorinating agent that reacts with the enol species. beilstein-journals.org
| Fluorination Method | Substrate | Key Features |
| Direct β-C(sp³)–H Fluorination | Free Carboxylic Acids | Relies on rationally designed oxidizing agents, no need for pre-functionalization. chemrxiv.org |
| Photoredox Catalysis | Aliphatic Carboxylic Acids | Uses visible light, proceeds via a carboxyl radical intermediate. nih.gov |
| Direct Fluorination with F₂ | 1,3-Diketones/Ketoesters | Catalyzed by quinuclidine, forms 2,2-difluoro derivatives. beilstein-journals.org |
Synthesis of 2-Oxo-1,3-dioxolane-4-carboxylic Acid Esters via Epoxide Carboxylation
The synthesis of 2-oxo-1,3-dioxolane-4-carboxylic acid esters can be achieved through the carboxylation of corresponding epoxides with carbon dioxide. epo.orggoogle.com This method provides a route to valuable cyclic carbonate structures. For instance, 4-methoxycarbonyl-2-oxo-1,3-dioxolane (B8518665) has been prepared by reacting methyl epoxypropionate with CO₂ in the presence of benzyltrimethylammonium (B79724) chloride and ZnBr₂ in acetonitrile. google.com
The reaction conditions, such as temperature and pressure, as well as the choice of catalyst, can influence the yield and purity of the product. In the aforementioned synthesis, the reaction was carried out at 25 °C and 30 bar CO₂ pressure for 6 days, resulting in a 65% yield of the desired product with 72% purity. google.com
These 2-oxo-1,3-dioxolane-4-carboxylic acid esters are versatile intermediates. They can undergo transesterification with polyols in the presence of an enzymatic catalyst like Novozym® 435 or an acidic cation exchanger such as Amberlite® 200. epo.orggoogle.com The reaction temperature for these transesterifications typically ranges from 50 to 100°C. epo.orggoogle.com Furthermore, these cyclic carbonates can react with amines to produce hydroxyurethanes. epo.orggoogle.com
A study on the reaction of 4-(phenoxymethyl)-1,3-dioxolan-2-one (B8681546) with 4-fluorobenzoic acid has also been reported, demonstrating the utility of these systems in catalytic ring-opening reactions. rug.nl
| Starting Epoxide | Product | Reaction Conditions | Reference |
| Methyl epoxypropionate | 4-Methoxycarbonyl-2-oxo-1,3-dioxolane | CO₂, Benzyltrimethylammonium chloride, ZnBr₂, Acetonitrile, 25°C, 30 bar | google.com |
| General Epoxides (Formula VII) | 2-Oxo-1,3-dioxolane-4-carboxylic acid esters (Formula V) | CO₂ | epo.org |
Three-Component Modular Syntheses for Chiral Dioxoles
An innovative and efficient method for the synthesis of chiral 1,3-dioxoles involves a rhodium(II)-catalyzed asymmetric three-component cascade reaction. rsc.orgrsc.orgresearchgate.net This modular approach brings together an I(III)/P(V)-hybrid ylide, an aldehyde, and a carboxylic acid to construct the dioxole scaffold with moderate to good yields and high enantioselectivity. rsc.orgrsc.orgresearchgate.net
The reaction mechanism is initiated by the formation of an α-P(V)-Rh-carbene from the hybrid ylide. This intermediate then leads to the formation of a carbonyl ylide, which undergoes a stereoselective cyclization with a carboxylate anion. The cascade is completed by an intramolecular Wittig olefination, resulting in the final chiral 1,3-dioxole (B15492876) product. rsc.orgrsc.orgresearchgate.net The enantioselectivity of this process is controlled by the chiral carboxylate ligands on the rhodium catalyst, which create a chiral environment for the cycloaddition step. rsc.org
This methodology has been successfully applied to a variety of aldehydes and carboxylic acids, demonstrating its potential for creating diverse non-benzofused 1,3-dioxole structures. rsc.orgrsc.orgresearchgate.net Such scaffolds are of interest due to their presence in natural products and their potential for late-stage functionalization in biologically relevant molecules. rsc.org It is important to note that the 1,3-dioxole ring, being a type of cyclic acetal (B89532), can be sensitive to harsh reaction conditions. rsc.orgresearchgate.net
A similar modular approach has also been described for the catalytic stereoselective synthesis of chiral 1,2- and 1,3-diols from ethane-1,2-diol and 1,3-propanediol, respectively. nih.govnih.gov This strategy involves the temporary masking of the diol as an acetonide to enable selective C(sp³)-H functionalization. nih.govnih.gov
Base-Catalyzed Reactions for (S)-2,2-Dimethyl-1,3-Dioxolane-4-carboxylic Acid Synthesis
The synthesis of (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid and its derivatives often utilizes base-catalyzed reactions. One common route involves the ketalization of an α-hydroxyacid, such as lactic acid, with acetone (B3395972) under acidic catalysis to form the 1,3-dioxolane ring while preserving the carboxylic acid functionality.
A specific example is the synthesis of (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide. This process starts with (S)-3-hydroxy-γ-butyrolactone, which is first converted to the corresponding amide by treatment with ammonium (B1175870) hydroxide. The resulting syrup is then reacted with 2,2-dimethoxypropane (B42991) in acetone with sulfuric acid as a catalyst. The reaction is heated and then stirred at room temperature. Silver(I) oxide is subsequently added to the mixture. chemicalbook.com This multi-step, one-pot synthesis yields the protected amide in essentially quantitative amounts. chemicalbook.com
The methyl ester of (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, also known as methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, is a valuable chiral building block. sigmaaldrich.com It has been used in the preparation of inhibitors for matrix metalloproteinases (MMPs) and as a starting material for the synthesis of other complex molecules. sigmaaldrich.comchemicalbook.com
The synthesis of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid can also be achieved by reacting glycerol (B35011) with acetone to form 2,2-dimethyl-1,3-dioxolane, which is then oxidized to introduce the carboxylic acid group.
| Starting Material | Product | Key Reagents/Catalysts |
| (S)-3-hydroxy-γ-butyrolactone | (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide | Ammonium hydroxide, 2,2-dimethoxypropane, Sulfuric acid, Silver(I) oxide |
| Glycerol | 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | Acetone, Oxidizing agent |
| α-Hydroxyacids (e.g., lactic acid) | 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | Acetone, Acid catalyst |
Chemical Reactivity and Transformation Studies of 1,3 Dioxolane 2 Carboxylic Acid Derivatives
Ring-Opening Reactions and Transformations
The stability of the 1,3-dioxolane (B20135) ring can be influenced by various reaction conditions, leading to ring-opening reactions. These reactions are crucial for creating linear structures from cyclic precursors.
Reaction with Amines to Form Hydroxyurethanes
Derivatives of 2-oxo-1,3-dioxolane-4-carboxylic acid readily react with amines to yield hydroxyurethanes. epo.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the cyclic carbonate, leading to the opening of the dioxolane ring. The result is the formation of a hydroxyurethane, a molecule containing both a hydroxyl and a urethane (B1682113) group. epo.org For instance, the reaction of 4-methoxycarbonyl-2-oxo-1,3-dioxolane (B8518665) with ethanolamine (B43304) demonstrates the high reactivity of this class of compounds in forming hydroxyurethanes. epo.org This transformation is significant in the synthesis of polyhydroxyurethanes. epo.org
Ring Expansion Reactions with Diazo Compounds (e.g., to 1,4-Dioxanecarboxylates)
Diazo compounds are known to participate in ring expansion reactions. wikipedia.org In the context of 1,3-dioxolane derivatives, reactions with diazo compounds can lead to the formation of larger ring systems, such as 1,4-dioxanecarboxylates. This type of reaction, often referred to as a Buchner ring expansion, involves the reaction of a carbene, generated from the diazo compound, with the cyclic system. wikipedia.org While specific examples with 1,3-dioxolane-2-carboxylic acid are not extensively detailed in the provided results, the general reactivity of diazo compounds suggests this as a plausible transformation pathway for creating six-membered rings from five-membered ones. wikipedia.orgthieme-connect.de
Functional Group Transformations on the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile handle for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives. ucalgary.ca
Esterification and Transesterification Reactions
Esterification, the reaction of a carboxylic acid with an alcohol to form an ester, is a fundamental transformation for this compound. masterorganicchemistry.comchemguide.co.uk This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comrug.nl The process is reversible and often requires heating to proceed at a reasonable rate. chemguide.co.uk
Transesterification, the conversion of one ester to another, is also a key reaction for derivatives of this compound. masterorganicchemistry.com This process can be catalyzed by either acids or bases. masterorganicchemistry.com For example, a low molecular weight ester of 2-oxo-1,3-dioxolane-4-carboxylic acid can be transesterified with a polyol to produce higher molecular weight multifunctional esters. epo.org
The transesterification of this compound esters can be efficiently catalyzed by both enzymes and acidic cation exchangers. epo.org
Enzymatic Catalysis: Lipases are enzymes that can catalyze the transesterification of triglycerides and other esters. nih.gov In the context of 2-oxo-1,3-dioxolane-4-carboxylic acid esters, enzymatic catalysts like Novozym® 435 have been used for transesterification with polyols at temperatures around 50 to 80°C. epo.org Enzymatic catalysis offers the advantage of high selectivity and mild reaction conditions. nih.gov
Acidic Cation Exchanger Catalysis: Solid acid catalysts, such as acidic cation exchange resins (e.g., Amberlite® 200), are also effective for transesterification. epo.orggoogle.com These catalysts function by providing acidic sites for the protonation of the carbonyl group, which activates it for nucleophilic attack by an alcohol. researchgate.net The use of cation exchange resins is advantageous as they can be easily separated from the reaction mixture and potentially reused. google.com They have been successfully employed in the transesterification of 2-oxo-1,3-dioxolane-4-carboxylic acid esters with polyols at temperatures around 100°C. epo.org
Table 1: Catalysts in Transesterification of this compound Derivatives
| Catalyst Type | Specific Example | Typical Reaction Temperature | Reference |
| Enzymatic | Novozym® 435 | 50-80°C | epo.org |
| Acidic Cation Exchanger | Amberlite® 200 | ~100°C | epo.org |
Stability and Degradation Pathways
Acid-Catalyzed Hydrolysis of Dioxolane Ketals
The hydrolysis of dioxolane ketals under acidic conditions is a well-established reaction, proceeding through a mechanism that involves protonation of the substrate followed by a rate-determining unimolecular decomposition to an alcohol and a resonance-stabilized carbonium ion. acs.org The stability of acetals and ketals in basic conditions contrasts with their ready hydrolysis in acidic environments to yield the corresponding carbonyl compound and alcohol. researchgate.net
The rate of this hydrolysis is significantly influenced by steric effects. For instance, 1,3-dioxolane derivatives of acetophenone (B1666503) and propiophenone (B1677668) hydrolyze at a considerably slower rate than 2-phenyl-1,3-dioxolane. acs.org This steric hindrance is also observed in the slower hydrolysis of 2-phenyl-2-alkyl-1,3-dioxolanes compared to the diethyl ketal derivatives of the same ketones. acs.org The study of the hydrolysis of 2-dichloromethylene-1,3-dioxolan (DMD) to 2-hydroxyethyl dichloroacetate (B87207) reveals general acid catalysis, a feature also observed in the hydrolysis of cyanoketen dimethyl acetal (B89532). rsc.org
The kinetics of hydrolysis for various 2,2-disubstituted 1,3-dioxolane derivatives have been measured, providing insights into the electronic and steric effects of substituents on the reaction rate.
Table 1: Rate Constants for the Hydrolysis of 2,2-Disubstituted 1,3-Dioxolanes
| Compound | Substituent 1 | Substituent 2 | Rate Constant (k, s⁻¹) |
| 2-Phenyl-1,3-dioxolane | Phenyl | H | - |
| 2-Phenyl-2-methyl-1,3-dioxolane | Phenyl | Methyl | Slower than 2-phenyl-1,3-dioxolane |
| 2-Phenyl-2-ethyl-1,3-dioxolane | Phenyl | Ethyl | Slower than 2-phenyl-1,3-dioxolane |
Data compiled from studies on steric effects in ketal hydrolysis. acs.org
Thermal Decomposition Pathways of Related Dioxane Compounds
Studies on the thermal stability of the related compound 1,4-dioxane (B91453) reveal that it is stable at temperatures between 300–350°C for extended periods. researchgate.net However, at higher temperatures, it undergoes thermal cracking, leading to a variety of decomposition products. researchgate.net The thermal decomposition of UI4(1,4-dioxane)2 under furnace conditions up to 600°C results in the formation of UO2, UIx, and U(C1-xOx)y. osti.gov Laser irradiation of the same compound leads to UO2, U(C1-xOx)y, UC2-zOz, and UC. osti.gov The dioxane ligand begins to decompose above 150°C, and its decomposition products can react with the central metal atom. osti.gov
In the context of remediation, heat-activated persulfate oxidation has been shown to completely degrade 1,4-dioxane in water. nih.gov The degradation rate is significantly influenced by temperature, with a notable increase as the temperature rises from 40 to 60°C. nih.gov The degradation process follows pseudo-first-order kinetics and results in the formation of several by-products. nih.gov
Table 3: Decomposition Products of 1,4-Dioxane under Different Conditions
| Condition | Major Decomposition Products |
| Furnace heating of UI4(1,4-dioxane)2 (up to 600°C) | UO2, UIx, U(C1-xOx)y |
| Laser irradiation of UI4(1,4-dioxane)2 | UO2, U(C1-xOx)y, UC2-zOz, UC |
| Heat-activated persulfate oxidation | Acetaldehyde, acetic acid, glycolaldehyde, glycolic acid, carbon dioxide, hydrogen ion |
Data from thermal decomposition and oxidation studies of 1,4-dioxane. osti.govnih.gov
Oxidation, Reduction, and Substitution Reactions of Dioxolane Ring Systems
The 1,3-dioxolane ring is generally stable to a variety of reagents, but it can undergo specific transformations under certain conditions. Cyclic acetals and ketals are resistant to mild high-valent chromium reagents like PCC and PDC. organic-chemistry.org However, strongly acidic oxidizing agents can cleave the acetal to form a lactone or other cleavage products. organic-chemistry.org The presence of strong Lewis acids can increase the sensitivity of the dioxolane ring towards oxidants such as KMnO4 and MCPBA. organic-chemistry.org
Reduction of an ester functional group can be achieved without affecting a ketone if the ketone is first protected as a ketal using ethylene (B1197577) glycol. wikipedia.org The protecting group can then be removed by hydrolysis. wikipedia.org
Substitution reactions on the dioxolane ring itself are less common. However, the synthesis of various 1,3-dioxolane derivatives often involves the reaction of a carbonyl compound with a diol. organic-chemistry.orgnih.gov For example, new 2,2-diphenyl-1,3-dioxolane (B8804434) derivatives have been synthesized as part of research into multidrug resistance modulators. nih.gov
Table 4: Summary of Reactivity of the Dioxolane Ring
| Reaction Type | Reagents | Outcome |
| Oxidation | Mild high-valent chromium reagents (PCC, PDC) | Generally stable |
| Oxidation | Strong acidic oxidants | Cleavage to lactone or other products |
| Oxidation | KMnO4, MCPBA (with Lewis acid) | Increased sensitivity to oxidation |
| Reduction | - | The ring itself is generally stable to reduction. It is used as a protecting group for carbonyls during reductions of other functional groups. |
| Substitution | - | The ring is generally unreactive to direct substitution. Derivatives are synthesized from carbonyls and diols. |
Information compiled from reviews on the reactivity of 1,3-dioxolanes. organic-chemistry.orgwikipedia.orgnih.gov
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,3-dioxolane-2-carboxylic acid, offering detailed insights into its atomic connectivity and spatial arrangement.
1D (¹H, ¹³C, ¹⁹F) and 2D (HMQC, COSY, NOESY) NMR for Structural Elucidation and Isomer Differentiation
¹H NMR Spectroscopy: The proton NMR spectrum of a carboxylic acid provides key information. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet in the downfield region of 10-12 ppm. libretexts.org Protons on the carbon atom adjacent to the carboxylic acid group absorb in the 2-3 ppm range. libretexts.org In the case of this compound, the protons of the dioxolane ring would also show characteristic signals. For instance, in a related compound, 2-methyl-1,3-dioxolane-2-carboxylic acid, the oxygenated CH₂ groups of the dioxolane ring appear between δ 4.0–4.5 ppm. The addition of deuterium (B1214612) oxide (D₂O) can be used to confirm the acidic proton signal, as it will exchange with deuterium and the peak will disappear. libretexts.orgyoutube.com
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid group is significantly deshielded and resonates in the range of 160-180 ppm. libretexts.org For the parent 1,3-dioxolane (B20135), the carbons of the dioxolane ring have been reported. chemicalbook.com In substituted dioxolanes, the chemical shifts will be influenced by the attached groups.
¹⁹F NMR Spectroscopy: While not directly applicable to this compound itself unless fluorinated derivatives are being studied, ¹⁹F NMR is a powerful tool for structural analysis of organofluorine compounds. For example, in fluorinated benzoic acids, the fluorine signals and their coupling patterns provide valuable structural information. rsc.org
2D NMR Spectroscopy: Two-dimensional NMR techniques are invaluable for unambiguously assigning signals and determining the connectivity of atoms.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, allowing for the definitive assignment of which protons are attached to which carbons. princeton.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions, identifying protons that are on adjacent carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and differentiating between isomers.
Table 1: Representative NMR Data for Carboxylic Acids and Dioxolane Moieties
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Carboxylic Acid (O-H) | 10 - 12 (broad singlet) libretexts.org |
| ¹H | Protons α to COOH | 2 - 3 libretexts.org |
| ¹H | Dioxolane Ring (O-CH₂-CH₂-O) | ~3.9 (for 1,3-dioxolane) chemicalbook.com |
| ¹³C | Carboxylic Acid (C=O) | 160 - 180 libretexts.org |
| ¹³C | Dioxolane Ring (O-CH₂-CH₂-O) | ~65 (for 1,3-dioxolane) chemicalbook.com |
Note: Chemical shifts can vary depending on the solvent and substitution patterns.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like carboxylic acids. nih.gov In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. theanalyticalscientist.com For carboxylic acids, negative ion mode is often preferred, yielding a strong signal for the [M-H]⁻ ion. theanalyticalscientist.com
The high-resolution capabilities of modern mass spectrometers allow for the determination of the exact mass of the ions, which in turn can be used to deduce the elemental formula of the compound. Fragmentation of the molecular ion can be induced (e.g., through collision-induced dissociation in MS/MS experiments) to provide further structural details. For instance, the loss of a carboxyl group is a common fragmentation pathway for carboxylic acids. nih.gov In some cases, adduct ions with sodium, [M+Na]⁺, or even [M – H + 2Na]⁺ for carboxylic acids, may be observed, providing further confirmation of the presence of the acidic functional group. nih.gov
Table 2: Expected ESI-MS Ions for this compound (Molecular Formula: C₄H₆O₄, Molecular Weight: 118.08 g/mol)
| Ion Mode | Adduct | Expected m/z |
| Positive | [M+H]⁺ | 119.03 |
| Positive | [M+Na]⁺ | 141.01 |
| Negative | [M-H]⁻ | 117.02 |
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint that is highly specific to its structure and functional groups.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, several characteristic absorption bands are expected:
O-H Stretch: A very broad and strong absorption band is characteristic of the hydroxyl group of a carboxylic acid, typically appearing in the region of 3300-2500 cm⁻¹. orgchemboulder.com This broadness is due to hydrogen bonding between the carboxylic acid molecules. orgchemboulder.com
C=O Stretch: A strong and sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected in the range of 1760-1690 cm⁻¹. orgchemboulder.com
C-O Stretch: The stretching vibration of the C-O single bond in the carboxylic acid and the C-O-C bonds of the dioxolane ring will appear in the fingerprint region, typically between 1320-1210 cm⁻¹ for the acid and around 1100 cm⁻¹ for the dioxolane C-O-C bands. orgchemboulder.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Carboxylic Acid O-H | Stretch | 3300 - 2500 (very broad) orgchemboulder.com |
| Carboxylic Acid C=O | Stretch | 1760 - 1690 (strong) orgchemboulder.com |
| Carboxylic Acid C-O | Stretch | 1320 - 1210 orgchemboulder.com |
| Dioxolane C-O-C | Stretch | ~1100 |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for separating this compound from impurities and for determining its enantiomeric purity if it is chiral.
Purity Determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used to assess the purity of chemical compounds. In HPLC, the compound is separated based on its affinity for a stationary phase and a mobile phase. nih.gov For carboxylic acids, reversed-phase HPLC is a common approach. nih.gov GC can also be used, often after derivatization of the carboxylic acid to a more volatile ester, to separate it from non-volatile impurities. publisso.de The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Enantiomeric Excess Determination: Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee) is crucial in asymmetric synthesis and for applications where a single enantiomer is desired. This is typically achieved using chiral chromatography, either chiral HPLC or chiral GC. nih.govtcichemicals.com In these techniques, a chiral stationary phase is used to differentially interact with the two enantiomers, leading to their separation and allowing for the quantification of each. tcichemicals.com The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers. Other methods, such as forming diastereomeric derivatives with a chiral resolving agent followed by separation using standard chromatography, can also be employed. unimi.it
Table 4: Chromatographic Methods for the Analysis of this compound
| Analytical Goal | Chromatographic Technique | Key Principle |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. nih.gov |
| Purity Assessment | Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. publisso.de |
| Enantiomeric Excess | Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Separation of enantiomers using a chiral stationary phase. tcichemicals.com |
| Enantiomeric Excess | Chiral Gas Chromatography (Chiral GC) | Separation of volatile enantiomers using a chiral stationary phase. nih.gov |
High-Performance Liquid Chromatography (HPLC) for Chiral Resolution
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and analysis of chiral compounds. For 1,3-dioxolane derivatives, which can exist as enantiomers, chiral HPLC is employed to resolve these stereoisomers. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Research on the chiral separation of 1,3-dioxolane derivatives has demonstrated the effectiveness of polysaccharide-based CSPs. researchgate.net For instance, an amylose-based column has been successfully used in the chiral separation of four different 1,3-dioxolane derivatives. nih.gov In such separations, the choice of the organic modifier in the mobile phase, such as different alcohols, has a significant impact on the resolution of the enantiomers. nih.gov The enantiomeric excess (% ee) of newly synthesized chiral 1,3-dioxolanes can be determined by chiral HPLC, with studies reporting values greater than 99%. researchgate.net For example, the Chiralcel OD column is a well-known CSP used for determining the enantiomeric purity of various chiral 1,3-dioxolanes. researchgate.net
The general approach for chiral resolution of carboxylic acids, including those with a dioxolane moiety, often involves normal-phase HPLC conditions. nih.gov The mobile phase typically consists of a non-polar solvent like n-hexane mixed with a polar modifier such as isopropanol, and often a small amount of an acidic additive like trifluoroacetic acid to improve peak shape and resolution. nih.gov
Table 1: Illustrative HPLC Conditions for Chiral Resolution of Dioxolane Derivatives
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | Chiral Stationary Phase (e.g., Chiralcel OD, Amylose-based CSP) |
| Mobile Phase | n-Hexane/Isopropanol mixture (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Detector (at a wavelength suitable for the analyte) |
| Temperature | Ambient or controlled (e.g., 25 °C) |
| Injection Volume | 10-20 µL |
| Note: These are representative conditions and may require optimization for specific analytes. |
Gas Chromatography (GC-FID) for Related Dioxolane Analysis
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the analysis of volatile and thermally stable organic compounds. While direct GC analysis of polar, non-volatile compounds like carboxylic acids can be problematic due to poor peak shape and thermal degradation, it is a suitable method for less polar related dioxolanes or for the carboxylic acid after derivatization. chromforum.org
For the analysis of free carboxylic acids, derivatization is often a necessary step to increase volatility and thermal stability. colostate.edu Common derivatization methods include esterification to form methyl or ethyl esters, or silylation to create trimethylsilyl (B98337) (TMS) derivatives. lmaleidykla.lt For instance, a method for determining free volatile carboxylic acids involves their conversion to ethyl esters followed by headspace GC analysis. mdpi.com Another approach uses N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) as a silylating agent for the GC-MS analysis of short-chain carboxylic acids. chemicalbook.com
Once derivatized, or for the analysis of other volatile dioxolane compounds, a standard GC-FID system can be used. The choice of capillary column is critical, with polar columns like those with a polyethylene (B3416737) glycol (WAX) stationary phase often used for the analysis of fatty acid esters. unicam.it
Table 2: General GC-FID Parameters for Analysis of Derivatized Dioxolane Carboxylic Acids or Related Volatile Dioxolanes
| Parameter | Condition |
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |
| Column | Capillary column (e.g., DB-FFAP, WAX-UI) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Initial temp. 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Injection Mode | Split/Splitless |
| Derivatization Agent (if applicable) | BSTFA (for silylation), BF3/Methanol (for methylation) |
| Note: The oven temperature program and other parameters must be optimized for the specific analytes. |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by percentage) of a compound. It is a crucial step in the characterization of newly synthesized molecules, as it provides experimental verification of the empirical formula. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, and oxygen should closely match the theoretical values calculated from its molecular formula.
The process typically involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The combustion products (carbon dioxide, water, and other gases) are collected and quantified, from which the percentages of the constituent elements are calculated. This technique is standard practice in synthetic chemistry, and studies reporting the synthesis of new chiral and racemic 1,3-dioxolanes often include elemental analysis to confirm the structure of the prepared compounds. researchgate.net
The theoretical elemental composition of this compound is derived from its molecular formula, C₄H₆O₄.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 4 | 48.044 | 40.68 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 5.12 |
| Oxygen | O | 15.999 | 4 | 63.996 | 54.20 |
| Total | 118.088 | 100.00 |
Computational and Theoretical Chemistry Investigations
Quantum-Chemical Studies of Molecular Structure and Conformation
Quantum-chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of 1,3-dioxolane-2-carboxylic acid. By solving approximations of the Schrödinger equation, these methods can predict stable geometries and the energy barriers between them.
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. Several functionals are available, each with its own strengths. For organic molecules, functionals like M06-2X, MPWB1K, PBE0, and ωB97X-D are often employed for their good performance in describing main-group chemistry, including non-covalent interactions and reaction barriers.
While specific DFT studies employing the M06-2X, MPWB1K, PBE0, or ωB97X-D functionals on this compound are not extensively available in the reviewed literature, the general applicability of these methods is well-established. For instance, DFT calculations using the PBE0 functional have been utilized in the study of related dioxolane systems. researchgate.net Additionally, the MPWB1K functional has been applied to investigate the kinetics of polymerization for fluorinated monomers, showcasing its utility in studying reaction energetics. researchgate.net Studies on other cyclic organic molecules demonstrate the capability of these functionals to provide reliable geometric parameters and relative energies for different conformers. researchgate.net
A hypothetical application of these functionals to this compound would likely focus on the conformational possibilities of the dioxolane ring (e.g., envelope vs. twisted conformations) and the orientation of the carboxylic acid group. The table below illustrates the typical kind of data that would be generated from such a study.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated with Various DFT Functionals
| Conformer | M06-2X (kcal/mol) | MPWB1K (kcal/mol) | PBE0 (kcal/mol) | ωB97X-D (kcal/mol) |
| Envelope (Axial COOH) | 0.00 | 0.00 | 0.00 | 0.00 |
| Envelope (Equatorial COOH) | 1.25 | 1.30 | 1.20 | 1.28 |
| Twist (Axial COOH) | 2.50 | 2.65 | 2.45 | 2.55 |
| Twist (Equatorial COOH) | 3.75 | 3.90 | 3.65 | 3.83 |
Note: This table is illustrative and does not represent actual published data.
The choice of basis set is crucial for the accuracy of quantum-chemical calculations. For molecules like this compound, Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) or correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used. The inclusion of polarization (e.g., * or (d,p)) and diffuse functions (e.g., + or aug-) is often important for accurately describing the electronic structure of molecules with heteroatoms and for modeling hydrogen bonding.
Solvation effects can significantly influence the conformation and reactivity of this compound, particularly due to the presence of the polar carboxylic acid group. Computational models can account for the solvent environment through either explicit or implicit methods. Explicit models involve including a number of solvent molecules in the calculation, while implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. The use of a solvation model is critical for accurately predicting properties such as acid dissociation constants (pKa).
Reaction Mechanism Elucidation and Kinetic Studies
Theoretical chemistry is a powerful tool for investigating the pathways and kinetics of chemical reactions involving this compound.
A theoretical investigation would typically involve locating the transition state structures for various possible decomposition pathways, such as the concerted decarboxylation or a stepwise process involving ring cleavage. The calculated activation energies for these pathways would reveal the most likely decomposition mechanism under thermal conditions. For instance, studies on the gas-phase thermal decomposition of 2-methyl-1,3-dioxolane (B1212220) suggest a stepwise mechanism with a concerted, nonsynchronous four-centered cyclic transition state as the rate-determining step.
Table 2: Hypothetical Calculated Activation Energies for Thermal Decomposition Pathways of this compound
| Decomposition Pathway | Transition State | Activation Energy (kcal/mol) |
| Decarboxylation | TS_decarbox | 35.2 |
| C-O Bond Cleavage | TS_ring_open_1 | 42.5 |
| C-C Bond Cleavage | TS_ring_open_2 | 55.1 |
Note: This table is illustrative and based on general principles of thermal decomposition of related compounds.
Wiberg Bond Indices (WBIs) are a measure of the bond order between two atoms, calculated from the results of a quantum-chemical computation. youtube.com Analyzing the changes in WBIs along a reaction coordinate can provide valuable insights into the progress of bond-forming and bond-breaking events. For a reaction involving this compound, one could monitor the WBIs of the bonds within the dioxolane ring and the carboxylic acid group to understand the electronic rearrangements that occur during a reaction, such as thermal decomposition or reaction with another molecule. scielo.org.mx
For example, in a decarboxylation reaction, the WBI of the C-C bond between the dioxolane ring and the carboxyl group would be expected to decrease as the reaction progresses towards the transition state, indicating the weakening of this bond. Simultaneously, the WBIs of the C-O bonds within the forming carbon dioxide molecule would increase. This type of analysis helps to characterize the nature of the transition state and the mechanism of the reaction. While specific WBI analyses for this compound reactions are not found in the literature, the methodology is a standard tool in computational chemistry for mechanistic studies. nih.govscience.gov
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can be used to aid in the interpretation of experimental spectra or to identify unknown compounds. For this compound, the prediction of NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Raman spectra are of particular interest.
DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method for NMR, can provide theoretical chemical shifts that, when scaled, often show good agreement with experimental values. researchgate.net Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR or Raman spectrum. It is standard practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.
While a detailed prediction of the spectroscopic parameters for this compound is not available in the reviewed literature, studies on similar molecules have shown that DFT methods can successfully predict these properties. researchgate.netresearchgate.net
Methodology and Application
The standard workflow for theoretical NMR parameter calculation involves several steps. First, the molecule's geometry is optimized using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). nih.gov Following optimization, the NMR shielding tensors are calculated using the GIAO method. mdpi.com These calculated values are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. mdpi.com
For carboxylic acids, the proton (¹H) NMR chemical shift of the acidic OH group is characteristically found in the downfield region of 10–12 ppm due to significant deshielding. libretexts.org Protons on the carbon atom adjacent to the carboxyl group typically resonate in the 2-3 ppm range. libretexts.org The carbonyl carbon (¹³C) of a carboxylic acid is also highly deshielded, appearing in the 160-180 ppm region of the ¹³C NMR spectrum. libretexts.org
Studies on related compounds show a strong linear correlation between experimentally measured chemical shifts and those calculated via these theoretical methods. nih.gov This agreement validates the computational approach and allows for the confident assignment of complex spectra and the structural elucidation of new derivatives. nih.gov
| Atom | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | 10 - 12 (broad singlet) |
| ¹H | Alpha-Proton (-CH-COOH) | 2 - 3 |
| ¹³C | Carbonyl Carbon (-COOH) | 160 - 180 |
Molecular Modeling and Docking Studies for Dioxolane Carboxylic Acid Derivatives
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are particularly valuable in drug discovery for evaluating how a potential drug molecule (ligand) interacts with a biological target, such as a protein or enzyme. laurinpublishers.comthesciencein.org
For derivatives of dioxolane carboxylic acid, these studies can elucidate structure-activity relationships (SAR). For instance, research on the closely related 1,3-dioxane (B1201747) carboxylic acid derivatives has utilized such methods to identify potent and selective agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a target for treating metabolic disorders. nih.gov In these studies, a series of derivatives were synthesized and evaluated, with docking simulations revealing that introducing specific hydrophobic substituents on the terminal phenyl ring enhanced the agonist activity. nih.gov
The general process involves creating three-dimensional structures of the ligands and the target protein. nih.gov Software tools are then used to place the ligand into the binding site of the protein and calculate the binding energy, which indicates the strength of the interaction. laurinpublishers.com These simulations can reveal key interactions, such as hydrogen bonds, that stabilize the ligand-protein complex, providing a rationale for the observed biological activity and guiding the design of more effective compounds. nih.govmdpi.com
Solvation Properties and Green Solvent Design for Dioxolane-based Compounds
There is a significant drive in the chemical industry to replace conventional, fossil-based solvents with "green" alternatives that are more environmentally benign. rsc.org 1,3-Dioxolane (B20135) and its derivatives have emerged as promising candidates in this area due to their favorable properties. sciencemadness.orguchile.cluchile.cl They are considered green solvents because they can be derived from bio-based precursors, are nontoxic, and have low environmental impact. rsc.orguchile.clrsc.org
Dioxolane-based compounds are effective polar aprotic solvents capable of dissolving a wide range of substances, including polar polymers like polyesters and epoxies. sciencemadness.orgrsc.org This makes them suitable for various applications, such as in coatings, adhesives, and as reaction media. sciencemadness.orgsilverfernchemical.com For example, 1,3-dioxolane has been successfully used as a dispersing agent for multiwalled carbon nanotubes to create modified electrodes, offering a non-toxic and residue-free alternative to traditional surfactants. uchile.cluchile.cl Furthermore, derivatives like 5-methyl-1,3-dioxolan-4-one (B14709095), synthesized from lactic acid and formaldehyde (B43269), have been proposed as effective replacements for conventional polar aprotic solvents such as DMF and NMP in chemical reactions. rsc.orgrsc.org
Kamlet-Taft and Hansen Solvent Parameters Evaluation
To quantify and compare the properties of solvents, solvatochromic parameter scales like the Kamlet-Taft and Hansen systems are used.
Kamlet-Taft Parameters describe a solvent's polarity and hydrogen bonding characteristics through three parameters stenutz.eustenutz.eu:
α (alpha): An index of the solvent's hydrogen-bond donating (HBD) ability.
β (beta): An index of the solvent's hydrogen-bond accepting (HBA) ability.
π* (pi-star): An index of the solvent's dipolarity/polarizability.
For 1,3-dioxolane, the Kamlet-Taft parameters are α = 0.00, β = 0.45, and π* = 0.69. stenutz.eustenutz.eu The α value of zero indicates it is not a hydrogen bond donor. rsc.org Studies on derivatives such as 5-methyl-1,3-dioxolan-4-one (LA-H,H) show a strong hydrogen bond acceptor character (β ≈ 0.6) and a dipolarity (π*) similar to the established green solvent γ-valerolactone (GVL). rsc.orgrsc.org
| Solvent | α (HBD ability) | β (HBA ability) | π* (Dipolarity) |
|---|---|---|---|
| 1,3-Dioxolane | 0.00 | 0.45 | 0.69 |
| 5-methyl-1,3-dioxolan-4-one (LA-H,H) | 0.00 | 0.60 | 0.84 |
| γ-Valerolactone (GVL) | 0.00 | 0.51 | 0.85 |
| N,N-Dimethylformamide (DMF) | 0.00 | 0.69 | 0.88 |
| Dimethyl sulfoxide (B87167) (DMSO) | 0.00 | 0.76 | 1.00 |
Hansen Solubility Parameters (HSP) provide another framework for predicting solubility based on the principle that "like dissolves like." wikipedia.orghansen-solubility.com Each molecule is assigned three parameters, measured in MPa⁰·⁵, that quantify its cohesive energy wikipedia.orgtaylorandfrancis.com:
δd: The energy from dispersion forces.
δp: The energy from dipolar intermolecular forces.
δh: The energy from hydrogen bonds.
Two substances are likely to be miscible if the "distance" between their HSP coordinates in 3D "Hansen space" is small. wikipedia.org The HSP for 1,3-dioxolane have been determined, allowing for the prediction of its miscibility with polymers and other substances. stevenabbott.co.uk The evaluation of these parameters for dioxolane derivatives confirms their utility as versatile and green solvents, with properties that can be tuned by altering their chemical structure. rsc.orgrsc.org
| Solvent | δd (Dispersion) | δp (Polar) | δh (Hydrogen Bonding) |
|---|---|---|---|
| 1,3-Dioxolane | 18.1 | 6.6 | 9.3 |
| γ-Valerolactone (GVL) | 18.0 | 16.6 | 7.4 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
Biocatalytic and Stereoselective Approaches in Dioxolane Chemistry
Enzymatic Synthesis of Enantiopure Dioxolane Derivatives
Enzymes, as natural chiral catalysts, are increasingly utilized for the synthesis of enantiopure compounds due to their high selectivity and mild reaction conditions. In the context of dioxolane chemistry, enzymatic strategies often involve the kinetic resolution of racemic mixtures or the asymmetric transformation of prochiral substrates.
One notable approach involves the use of lipases for the enantioselective hydrolysis of racemic esters of dioxolane derivatives. For instance, the hydrolase-catalyzed kinetic resolution of racemic 3-arylcarboxylic acid esters has been shown to produce (S)-carboxylic acids and unreacted (R)-esters with high enantiomeric purity. mdpi.com This method relies on the enzyme's ability to selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer untouched. The efficiency and enantioselectivity of such biocatalytic conversions can be influenced by reaction conditions, including the use of microwave irradiation. mdpi.com
Another strategy involves the enzymatic transesterification process. For example, low molecular weight 2-oxo-1,3-dioxolane-4-carboxylic acid esters can be transesterified with polyols in the presence of an enzymatic catalyst like Novozym® 435. epo.org This process is typically conducted at temperatures between 50 and 80°C and can achieve high conversion rates, making it a viable method for producing multifunctional esters. epo.org
The table below summarizes key aspects of enzymatic approaches to synthesizing enantiopure dioxolane derivatives.
| Enzyme/Catalyst | Substrate | Product(s) | Key Findings |
| Hydrolases/Lipases | Racemic 3-arylcarboxylic acid esters | (S)-carboxylic acids and (R)-esters | High yields and high enantiomeric purity of both products. mdpi.com |
| Novozym® 435 | Low molecular weight 2-oxo-1,3-dioxolane-4-carboxylic acid ester and a polyol | Higher molecular weight multifunctional esters | High conversion rates (>80%) at temperatures of 50-80°C. epo.org |
Asymmetric Catalysis in Dioxolane Ring Formation
Asymmetric catalysis provides a powerful alternative to enzymatic methods for the enantioselective synthesis of dioxolanes. This approach utilizes chiral catalysts, often metal complexes or small organic molecules (organocatalysts), to control the stereochemical outcome of the ring-forming reaction.
A significant development in this area is the organocatalytic formal [3+2] cycloaddition reaction to synthesize 1,3-dioxolanes. nih.gov This reaction, which uses cinchona-alkaloid-thiourea-based bifunctional organocatalysts, proceeds through the formation of hemiacetal intermediates between γ-hydroxy-α,β-unsaturated ketones and aldehydes. nih.gov The chiral catalyst directs the approach of the reactants, leading to the formation of the dioxolane ring with high enantioselectivity.
The principles of asymmetric organocatalysis, as recognized by the 2021 Nobel Prize in Chemistry, are highly relevant here. youtube.comyoutube.com Catalysts derived from natural amino acids, such as proline and its derivatives, can effectively catalyze reactions by forming chiral enamines or iminium ions. youtube.comyoutube.com These intermediates then react with electrophiles in a stereocontrolled manner. For instance, a chiral imidazolidinone catalyst can be used in Diels-Alder reactions to achieve high enantioselectivity. youtube.com While not a direct synthesis of dioxolanes, the underlying principles of lowering the LUMO of a dienophile through coordination with a Lewis acidic site on the catalyst are applicable to other cycloadditions. youtube.com
The development of chiral diphosphine ligands for transition metal catalysts has also been instrumental in asymmetric synthesis. acs.org For example, rhodium(I) complexes with chiral diphosphine ligands are effective for asymmetric hydrogenation reactions, and similar catalytic systems can be envisioned for the asymmetric formation of dioxolane rings from appropriate precursors. acs.org
The following table highlights key features of asymmetric catalysis in the formation of the 1,3-dioxolane (B20135) ring.
| Catalyst Type | Reaction Type | Substrates | Key Features |
| Cinchona-alkaloid-thiourea organocatalyst | Formal [3+2] cycloaddition | γ-hydroxy-α,β-unsaturated ketones and aldehydes | Forms hemiacetal intermediates, leading to asymmetric 1,3-dioxolane synthesis. nih.gov |
| Chiral imidazolidinone organocatalyst | Diels-Alder (principle applicable) | Dienophile and diene | Lowers LUMO of dienophile for enhanced reactivity and stereocontrol. youtube.com |
| Rhodium(I) with chiral diphosphine ligands | Asymmetric hydrogenation (principle applicable) | Unsaturated precursors | Demonstrates the potential of chiral transition metal complexes in asymmetric synthesis. acs.org |
Chemoenzymatic Strategies for Chiral Resolution
Chemoenzymatic strategies combine the selectivity of enzymes with the efficiency of chemical reactions to achieve the chiral resolution of racemic mixtures. This hybrid approach can offer advantages over purely chemical or enzymatic methods, such as milder reaction conditions and improved enantioselectivity.
A common chemoenzymatic approach is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer of a racemic substrate, allowing for the separation of the unreacted enantiomer and the product. For example, Candida antarctica Lipase B (CALB) has been used for the kinetic resolution of racemic chiral amines through acylation. researchgate.net This method can be performed with high efficiency and enantiopurity, often with minimal solvent usage. researchgate.net While not directly acting on a dioxolane, this principle is readily applicable to the resolution of racemic dioxolane derivatives bearing suitable functional groups like amines or alcohols.
Another powerful chemoenzymatic method involves the stereoselective aldol (B89426) addition of 2-oxoacids to aldehydes, catalyzed by aldolases, followed by chemical transformations. researchgate.net This strategy allows for the synthesis of enantiomerically pure 2-substituted 3-hydroxycarboxylic esters. researchgate.net By selecting enantiocomplementary aldolases, both (S) and (R) enantiomers can be accessed with high enantiomeric excess. researchgate.net The resulting chiral building blocks could then be used in the synthesis of more complex molecules, including those containing a dioxolane ring.
The table below provides an overview of chemoenzymatic strategies relevant to obtaining chiral dioxolane precursors.
| Enzymatic Step | Chemical Step | Substrate Type | Outcome |
| Lipase-catalyzed acylation (e.g., CALB) | Separation of acylated and unreacted enantiomers | Racemic chiral amines or alcohols | Kinetic resolution with high enantiopurity. researchgate.net |
| Aldolase-catalyzed aldol addition | Oxidative decarboxylation and esterification | 2-oxoacids and aldehydes | Enantiomerically pure 2-substituted 3-hydroxycarboxylic esters. researchgate.net |
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies and Catalytic Systems for 1,3-Dioxolane-2-carboxylic Acid
The development of innovative and efficient synthetic routes to 1,3-dioxolane (B20135) structures is a primary focus of current research. Traditional methods often rely on acid catalysis, but emerging strategies are exploring more sophisticated and sustainable catalytic systems to improve yield, selectivity, and reaction conditions.
Future research is moving beyond simple acid catalysts toward advanced systems that offer greater control and efficiency. One promising area involves the use of transition metal catalysts. For instance, ruthenium-based catalysts have been employed for the transformation of diols directly into dioxolanes using formic acid or even carbon dioxide as the C1 source, representing a green and atom-economical approach. nih.gov Similarly, chiral binaphthyldiimine-Ni(II) complexes have shown success in catalyzing asymmetric cycloaddition reactions to produce cis-1,3-dioxolanes with high enantioselectivity. organic-chemistry.org Rhodium(II) catalysts are also at the forefront, enabling complex three-component cascade reactions to assemble chiral 1,3-dioxole (B15492876) scaffolds, which can subsequently be hydrogenated to the corresponding dioxolanes. rsc.orgrsc.org
Heterogeneous and recyclable catalysts are also gaining traction. Solid catalysts such as silica (B1680970) gel, alumina, and montmorillonite (B579905) K10 clay are being used to facilitate the condensation of carbonyl compounds and diols, often under solvent-free conditions enhanced by microwave irradiation. acs.orgresearchgate.netresearchgate.net For the synthesis of related 2-oxo-1,3-dioxolane-4-carboxylic acid esters, research points towards the utility of metal halides and enzymatic catalysts like Novozym® 435, which can operate under very mild conditions. epo.org Another novel approach involves a metal-free, thiol-promoted radical chain process for the site-specific addition of 1,3-dioxolane to imines. organic-chemistry.org
Table 1: Novel Catalytic Systems for Dioxolane Synthesis
| Catalyst System | Reaction Type | Key Advantages |
|---|---|---|
| Ruthenium complexes (e.g., [Ru(triphos)(tmm)]) | Acetalization of diols | Utilizes formic acid or CO2 as a C1 source; benign pathway. nih.gov |
| Chiral Ni(II) complexes | Asymmetric 1,3-dipolar cycloaddition | High diastereo- and enantioselectivity for cis-1,3-dioxolanes. organic-chemistry.org |
| Rhodium(II) catalysts | Asymmetric three-component cascade | Modular synthesis of chiral 1,3-dioxoles; high enantioselectivity. rsc.orgrsc.org |
| Montmorillonite K10 Clay | Carbonyl protection | Solvent-free conditions; microwave-assisted; fast reaction times. acs.org |
| Silica Gel / Alumina | Condensation of carbonyls and diols | Heterogeneous, recyclable, and low-cost catalysts. researchgate.net |
| Enzymes (e.g., Novozym® 435) | Transesterification/Carboxylation | Mild reaction conditions; suitable for sensitive substrates. epo.org |
| Thiols (as promoters) | Radical addition to imines | Metal-free and redox-neutral conversion. organic-chemistry.org |
Expanding the Scope of Derivatization and Functionalization
The carboxylic acid group on the 1,3-dioxolane ring is a versatile chemical handle that allows for extensive derivatization, opening pathways to a wide array of new molecules with tailored properties. Future research is focused on leveraging this reactivity to create libraries of novel compounds for various applications.
The most direct path for derivatization involves the reactions of the carboxylic acid moiety itself. libretexts.org Standard organic transformations can convert the acid into esters, amides, and acyl chlorides, each serving as a gateway to further complexity. msu.edu For example, the formation of amides via DCC coupling is a crucial reaction in peptide synthesis and could be applied to link this compound to amino acids or other bioactive amines. libretexts.org Esterification not only modifies the molecule's physical properties but can also be used to attach it to polymer backbones or other functional materials. mdpi.com
Beyond these fundamental transformations, more advanced derivatization strategies are being explored. The synthesis of a series of 1,3-dioxane (B1201747) carboxylic acid derivatives with various substituents on an attached phenyloxazole moiety has been shown to be a successful strategy for tuning biological activity. nih.gov This highlights the potential of creating diverse libraries of compounds by modifying appendages attached to the core dioxolane carboxylic acid structure. Furthermore, the products themselves can be versatile intermediates for subsequent reactions. For instance, derivatives containing additional functional groups like triflates can undergo cross-coupling reactions, such as Suzuki coupling, to introduce new carbon-carbon bonds and build greater molecular complexity. acs.org
Advanced Applications in Medicinal Chemistry and Materials Science
The unique structural features of this compound and its derivatives make them attractive candidates for advanced applications in both medicinal chemistry and materials science.
In medicinal chemistry , the dioxolane ring can act as a stable scaffold or a bioisostere for other chemical groups, while the carboxylic acid provides a key interaction point with biological targets. researchgate.net A significant breakthrough has been the development of 1,3-dioxane carboxylic acid derivatives as highly potent and selective agonists for the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov These compounds have demonstrated the ability to lower triglyceride levels and raise HDL cholesterol in animal models of type 2 diabetes, suggesting their potential as treatments for metabolic disorders. nih.gov Research has also shown that certain novel 1,3-dioxolane structures possess significant antibacterial and antifungal activities, indicating a promising future for these compounds as infectious disease therapeutics. nih.gov The ability to readily synthesize chiral versions of these molecules further enhances their appeal for developing stereospecific drugs. rsc.orgrsc.org
In materials science , dioxolane-containing systems are recognized for their role in polymer chemistry. researchgate.net The parent 1,3-dioxolane is used as a comonomer in the production of polyacetals. wikipedia.org The dicarboxylic acid functionality introduces a reactive site for polymerization, enabling the incorporation of the dioxolane unit into polyesters and polyamides. mdpi.com This is particularly relevant for creating biodegradable polymers. An emerging application is in the development of sustainable biofuels; specific dioxolane derivatives synthesized from glycerol (B35011) (a biodiesel byproduct) have been identified as valuable fuel additives. researchgate.net Furthermore, the potential to create poly-1,3-dioxole macromolecules opens up possibilities for new materials with unique properties, including pH-sensitive linkages for applications like multi-drug delivery systems. rsc.orgrsc.org
Table 2: Emerging Applications of Dioxolane Carboxylic Acids and Related Structures
| Application Area | Dioxolane Derivative Type | Noted Potential/Finding |
|---|---|---|
| Medicinal Chemistry | 1,3-Dioxane carboxylic acids | Potent and selective PPARα agonists for treating metabolic disorders. nih.gov |
| Medicinal Chemistry | Substituted 1,3-dioxolanes | Exhibit significant antibacterial and antifungal activities. nih.gov |
| Materials Science | Dioxolane-based polymers | Serve as monomers for biodegradable polyesters and polyamides. mdpi.com |
| Green Energy | Glycerol-derived dioxolanes | Act as valuable biofuel additives, valorizing industrial byproducts. researchgate.net |
| Advanced Materials | Poly-1,3-dioxoles | Potential use as pH-sensitive linkages in drug delivery systems. rsc.org |
Deeper Computational Insights into Reactivity and Mechanism
As synthetic methodologies become more complex, a deeper, molecular-level understanding of reaction mechanisms and reactivity is essential for optimization and rational design. Computational chemistry is emerging as a powerful tool to provide these insights for dioxolane systems. Future research will increasingly pair experimental work with computational studies to elucidate complex reaction pathways.
For example, computational analysis can be used to support or refine proposed reaction mechanisms. Studies on related reactions have used calculations to examine molecular orbitals, such as the SOMO (Singly Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), to determine the most likely sites of electrophilic or nucleophilic attack and to validate mechanistic steps. nih.gov Similar methods could be applied to the synthesis of this compound to understand the role of the catalyst, the activation of substrates, and the stereochemical outcome of the reaction.
Kinetic modeling is another area where computation can provide significant value. Detailed kinetic models can help untangle complex reaction networks, as has been demonstrated in studies of 1,3-dioxolane reactivity under combustion conditions. researchgate.net For synthetic applications, computational modeling can predict reaction energy barriers, identify transition states, and explain the regioselectivity and stereoselectivity observed experimentally. For instance, understanding why a particular Lewis acid preferentially activates an acetal (B89532) over an epoxide can be clarified through mechanistic insights gained from crossover experiments and computational analysis. researchgate.netresearchgate.net Applying these computational tools to the novel catalytic systems being developed for this compound will be crucial for moving from empirical discovery to rational catalyst and process design.
Green Chemistry and Sustainable Synthesis of Dioxolane Compounds
The principles of green chemistry are increasingly influencing the synthesis of all chemical compounds, and dioxolanes are no exception. unibo.it A major trend is the shift away from traditional fossil-based solvents and reagents toward more sustainable alternatives.
A significant development is the use of dioxolane compounds themselves as green solvents. rsc.org Research has shown that certain 1,3-dioxolane-4-ones, which are structurally related to the target acid, can be prepared from renewable resources like lactic acid and formaldehyde (B43269) and can serve as effective bio-based polar aprotic solvents. rsc.orgrsc.org This creates a circular economy potential where the product class also provides the sustainable reaction medium.
The synthesis of dioxolanes is also being redesigned to be more environmentally friendly. The use of solvent-free reaction conditions, often coupled with microwave irradiation, drastically reduces waste and energy consumption. acs.org Another key strategy is the valorization of industrial byproducts. For example, the acetalization of glycerol, a major byproduct of biodiesel production, to create dioxolane fuel additives is a prime example of converting waste into a valuable product. researchgate.net Furthermore, the use of CO2 as a C1 feedstock in catalytic reactions to build the dioxolane ring represents a cutting-edge approach to carbon capture and utilization, turning a greenhouse gas into a useful chemical building block. nih.gov The adoption of recyclable heterogeneous catalysts like silica gel and clays (B1170129) also aligns with green chemistry principles by simplifying product purification and minimizing catalyst waste. researchgate.net
Q & A
Basic: What are the primary synthetic routes for 1,3-dioxolane-2-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
this compound is commonly synthesized via 1,3-dipolar cycloaddition between nitrile oxides (RCNO) and vinyl derivatives. For example, enantiopure derivatives have been prepared using (S)-N-Boc-2-vinylpyrrolidine as a dipolarophile, yielding diastereomeric products with high stereocontrol . Alternative routes include esterification or ring-closing reactions of pre-functionalized carboxylic acid precursors. Key factors affecting yield include:
- Catalyst selection : Chiral catalysts (e.g., Lewis acids) improve enantiomeric excess.
- Temperature : Cycloadditions often require mild conditions (0–25°C) to avoid side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance dipolar interactions .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents on the dioxolane ring (e.g., tert-butyl, benzyloxycarbonyl groups ). The carboxylic proton typically appears as a broad peak at δ 10–12 ppm.
- IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and O-H (2500–3300 cm⁻¹) confirm acid functionality .
- X-ray Crystallography : Resolves stereochemistry, particularly for chiral derivatives (e.g., diastereomers from cycloadditions ).
Advanced: How can enantioselective synthesis of this compound derivatives be optimized for drug discovery?
Methodological Answer:
Enantioselectivity is achieved through:
- Chiral dipolarophiles : (S)-N-Boc-2-vinylpyrrolidine induces asymmetric induction during cycloaddition, yielding >90% enantiomeric excess (e.e.) .
- Protecting group strategy : tert-Butyl and benzyloxycarbonyl (Cbz) groups stabilize intermediates and prevent racemization .
- Kinetic resolution : Enzymatic catalysts (e.g., lipases) can separate enantiomers post-synthesis.
Data Contradiction Note : Conflicting reports on e.e. may arise from solvent-dependent catalyst performance or impurities in starting materials.
Advanced: How do this compound derivatives serve as bioisosteres in medicinal chemistry?
Methodological Answer:
The dioxolane ring mimics cyclic ethers or ester groups , enhancing metabolic stability and bioavailability. Examples include:
- ABT-418 analogs : Structural analogs of cholinergic agonists, where the dioxolane ring replaces labile oxyimino ethers .
- Carboxylic acid isosteres : The acid group can act as a hydrogen-bond donor, similar to phosphates or sulfonamides, in enzyme binding .
Experimental Design : Docking studies (e.g., AutoDock Vina) and in vitro assays (e.g., IC₅₀ measurements) validate target engagement .
Advanced: What role do 1,3-dipolar cycloadditions play in functionalizing this compound scaffolds?
Methodological Answer:
Cycloadditions enable modular functionalization:
- Nitrile oxide dipoles : Introduce heterocyclic moieties (e.g., triazoles, isoxazolines) at the C2 position .
- Electron-deficient alkenes : Enhance reactivity for ring-opening or cross-coupling reactions.
Case Study : Aryl chlorides (e.g., 2,4-dichlorophenyl) and triazole groups have been appended to create antifungal agents .
Advanced: How does stereochemical integrity of this compound derivatives affect pharmacological activity?
Methodological Answer:
- Diastereomer Activity : Enantiopure derivatives (4S-configuration) show higher receptor affinity than racemic mixtures in neuroactive compound studies .
- Chiral Chromatography : Use Chiralcel OD-H columns to resolve enantiomers and correlate configuration with bioactivity (e.g., IC₅₀ differences >10-fold ).
Advanced: What computational approaches predict the stability and reactivity of this compound derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
